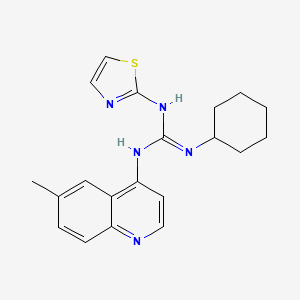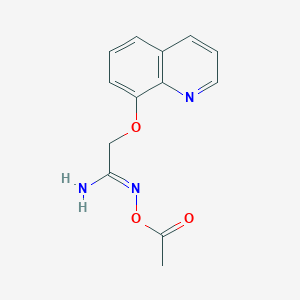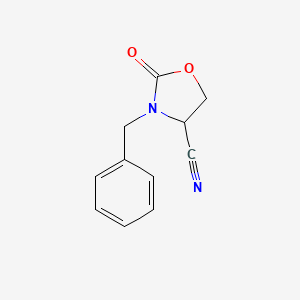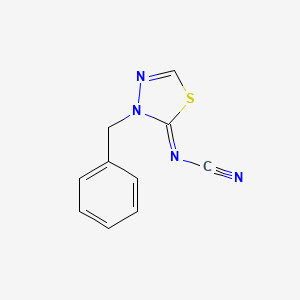![molecular formula C16H20N2O2 B12895403 2-[2-(4-Methylpiperazin-1-yl)ethyl]-1-benzofuran-5-carbaldehyde CAS No. 919088-07-6](/img/structure/B12895403.png)
2-[2-(4-Methylpiperazin-1-yl)ethyl]-1-benzofuran-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(4-Methylpiperazin-1-yl)ethyl)benzofuran-5-carbaldehyde is a chemical compound that belongs to the class of benzofuran derivatives. The structure of this compound includes a benzofuran ring, a piperazine moiety, and an aldehyde functional group, which contribute to its unique properties and reactivity .
Preparation Methods
The synthesis of 2-(2-(4-Methylpiperazin-1-yl)ethyl)benzofuran-5-carbaldehyde typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent like ethyl bromoacetate in the presence of a base such as sodium carbonate.
Introduction of the Piperazine Moiety: The piperazine moiety can be introduced by reacting the benzofuran intermediate with 1-(2-chloroethyl)-4-methylpiperazine under suitable conditions.
Chemical Reactions Analysis
2-(2-(4-Methylpiperazin-1-yl)ethyl)benzofuran-5-carbaldehyde undergoes various chemical reactions, including:
Scientific Research Applications
2-(2-(4-Methylpiperazin-1-yl)ethyl)benzofuran-5-carbaldehyde has several scientific research applications, including:
Biological Studies: This compound can be used as a probe to study various biological processes and pathways, given its ability to interact with specific molecular targets.
Industrial Applications: The unique chemical properties of this compound make it suitable for use in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of 2-(2-(4-Methylpiperazin-1-yl)ethyl)benzofuran-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with various receptors and enzymes, modulating their activity . The benzofuran ring can also participate in various biochemical interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
2-(2-(4-Methylpiperazin-1-yl)ethyl)benzofuran-5-carbaldehyde can be compared with other benzofuran derivatives, such as:
2-(2-(4-Methylpiperazin-1-yl)ethyl)benzofuran-5-carboxylic acid: This compound differs by having a carboxylic acid group instead of an aldehyde group, which affects its reactivity and biological activity.
2-(2-(4-Methylpiperazin-1-yl)ethyl)benzofuran-5-methanol: This compound has a primary alcohol group instead of an aldehyde group, leading to different chemical and biological properties.
Properties
CAS No. |
919088-07-6 |
|---|---|
Molecular Formula |
C16H20N2O2 |
Molecular Weight |
272.34 g/mol |
IUPAC Name |
2-[2-(4-methylpiperazin-1-yl)ethyl]-1-benzofuran-5-carbaldehyde |
InChI |
InChI=1S/C16H20N2O2/c1-17-6-8-18(9-7-17)5-4-15-11-14-10-13(12-19)2-3-16(14)20-15/h2-3,10-12H,4-9H2,1H3 |
InChI Key |
SYEIZXRZACJARV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCC2=CC3=C(O2)C=CC(=C3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3,4-Tribromo-1-chlorodibenzo[b,d]furan](/img/structure/B12895327.png)
![Benzyl [5-(4-chlorophenyl)-1,3-oxazol-2-yl]carbamate](/img/structure/B12895329.png)
![N-[(1-Ethylpyrrolidin-2-yl)methyl]-2,4-dimethoxybenzene-1-sulfonamide](/img/structure/B12895335.png)
![1-Phenyl-N-[(2H-pyrrol-2-ylidene)methyl]methanamine](/img/structure/B12895337.png)





![2-(Chloromethyl)-5-[(oxolan-2-yl)oxy]-4H-pyran-4-one](/img/structure/B12895383.png)

![Ethanone, 1-[4-[[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino]phenyl]-](/img/structure/B12895395.png)


